molecular formula C24H23FN2O5S2 B2377460 (Z)-3-(((3,4-dimethoxyphenethyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894683-02-4

(Z)-3-(((3,4-dimethoxyphenethyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No. B2377460
CAS RN: 894683-02-4
M. Wt: 502.58
InChI Key: DYAYFNBTWRXVHN-HMAPJEAMSA-N
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Description

(Z)-3-(((3,4-dimethoxyphenethyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C24H23FN2O5S2 and its molecular weight is 502.58. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactivity

Studies on compounds with similar structural features, such as thiazine dioxides and thiophene derivatives, focus on their synthesis and potential as intermediates in organic synthesis. For example, the synthesis of novel 1,2,4-thiadiazinane 1,1-dioxides via a three-component SuFEx type reaction suggests a method for preparing structurally related compounds, which could be applied to the synthesis of the mentioned chemical (Khumalo et al., 2018). This indicates the potential use of such compounds in developing new chemical entities with varied biological activities.

Biological Activity and Applications

Compounds featuring thiophene and thiazine scaffolds are frequently explored for their biological activities, including antimicrobial, antiviral, and anticancer properties. For instance, research into Schiff's base derivatives and their inhibitory effects on tyrosinase activity suggests that compounds with specific substitutions can exhibit significant biological activities, potentially applicable in designing antityrosinase agents (Yu et al., 2015). Although not directly about the specified compound, this research illustrates the broader interest in exploring the bioactivity of structurally complex molecules.

Material Science and Photophysical Properties

The study and development of novel materials often explore compounds with unique electronic structures, such as those with extensive conjugation or specific substituents that affect their electronic properties. For example, research into the fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions highlights the "amino conjugation effect," potentially relevant for understanding the photophysical properties of similarly structured compounds (Yang et al., 2002). This suggests potential applications in developing fluorescent materials or probes.

properties

IUPAC Name

(3Z)-3-[[2-(3,4-dimethoxyphenyl)ethylamino]methylidene]-1-[(4-fluorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O5S2/c1-31-20-8-5-16(13-21(20)32-2)9-11-26-14-22-23(28)24-19(10-12-33-24)27(34(22,29)30)15-17-3-6-18(25)7-4-17/h3-8,10,12-14,26H,9,11,15H2,1-2H3/b22-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYAYFNBTWRXVHN-HMAPJEAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CCN/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(((3,4-dimethoxyphenethyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

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